N-Ethylanilinium phosphate N-Ethylanilinium phosphate
Brand Name: Vulcanchem
CAS No.: 74367-92-3
VCID: VC16960085
InChI: InChI=1S/C8H11N.H3O4P/c1-2-9-8-6-4-3-5-7-8;1-5(2,3)4/h3-7,9H,2H2,1H3;(H3,1,2,3,4)
SMILES:
Molecular Formula: C8H14NO4P
Molecular Weight: 219.17 g/mol

N-Ethylanilinium phosphate

CAS No.: 74367-92-3

Cat. No.: VC16960085

Molecular Formula: C8H14NO4P

Molecular Weight: 219.17 g/mol

* For research use only. Not for human or veterinary use.

N-Ethylanilinium phosphate - 74367-92-3

Specification

CAS No. 74367-92-3
Molecular Formula C8H14NO4P
Molecular Weight 219.17 g/mol
IUPAC Name N-ethylaniline;phosphoric acid
Standard InChI InChI=1S/C8H11N.H3O4P/c1-2-9-8-6-4-3-5-7-8;1-5(2,3)4/h3-7,9H,2H2,1H3;(H3,1,2,3,4)
Standard InChI Key XUBGAWOKXTXICS-UHFFFAOYSA-N
Canonical SMILES CCNC1=CC=CC=C1.OP(=O)(O)O

Introduction

Structural and Molecular Characteristics

N-Ethylanilinium phosphate consists of an ethyl-substituted anilinium cation (C8H11N+C_8H_{11}N^+) and a phosphate anion (PO43PO_4^{3-}). The ethyl group attached to the nitrogen atom of the aniline moiety enhances the compound’s lipophilicity, while the phosphate group contributes to its solubility in polar solvents. This dual nature enables interactions with both hydrophobic and hydrophilic environments, a property critical for its biological and catalytic applications .

Comparative analysis with related compounds, such as N-methylaniline (C7H9NC_7H_9N), reveals distinct structural differences. For instance, N-methylaniline lacks the phosphate counterion and exhibits a lower molecular weight (107.17 g/mol) . The addition of the ethyl group in N-ethylanilinium phosphate increases steric hindrance, potentially affecting its reactivity and binding affinity in biological systems .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-ethylanilinium phosphate can be inferred from methodologies used for analogous phosphate-catecholate complexes. Recent studies demonstrate that ethyl chloride elimination reactions between alkoxyphosphoranes and metal chlorides yield stable phosphate-chelated complexes . For example, the reaction of Ph2P(OR)(O2C6Cl4)Ph_2P(OR)(O_2C_6Cl_4) with metal chlorides produces monometallic or bimetallic complexes stabilized by P–O and catecholate-O donors . Adapting this approach, N-ethylanilinium phosphate may be synthesized via quaternization of N-ethylaniline with phosphoric acid under controlled conditions.

Spectroscopic and Analytical Characterization

Characterization techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for verifying the compound’s structure. The phosphate anion’s symmetric and asymmetric stretching vibrations (vPOv_{PO}) typically appear in the 900–1,200 cm1^{-1} range in IR spectra . X-ray diffraction studies of related complexes reveal planar geometries around the phosphate group, suggesting similar structural features in N-ethylanilinium phosphate .

Physicochemical Properties

N-Ethylanilinium phosphate’s properties are influenced by its ionic structure and alkyl substituent. Key parameters include:

PropertyN-Ethylanilinium Phosphate (Inferred)N-Methylaniline Di-2-Ethylaniline Phosphate
Density (g/mL)~1.2 (estimated)0.989N/A
Solubility in WaterModerate30 g/LLow
Thermal StabilityStable up to 200°CDecomposes at 196°CStable at 37°C (biological assays)
Refractive Index~1.55 (estimated)1.568 (20°C)N/A

The compound’s solubility in polar aprotic solvents, such as acetonitrile, aligns with observations for ionic liquids containing BF4_4^- anions . Excess molar volume (VmEV_m^E) and isentropic compressibility (Ks,mEK_{s,m}^E) studies of N-ethylaniline mixtures further support its non-ideal behavior in solution, attributed to hydrogen bonding between the ammonium cation and phosphate anion .

Industrial and Catalytic Applications

Catalysis

Phosphate-chelated metal complexes, such as those involving Nd(III) or Zr(IV), showcase the potential of phosphate derivatives in catalysis . N-Ethylanilinium phosphate’s ability to stabilize metal ions through P–O coordination could enhance catalytic activity in organic transformations, such as CO2_2 fixation or cross-coupling reactions .

Drug Delivery Systems

The compound’s quaternary ammonium structure facilitates interactions with cellular membranes, suggesting utility in drug delivery. Analogous ionic liquids, such as BmimBF4BmimBF_4, exhibit tunable solvation properties that improve drug solubility and bioavailability .

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